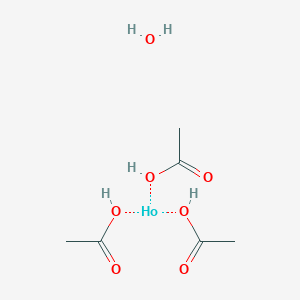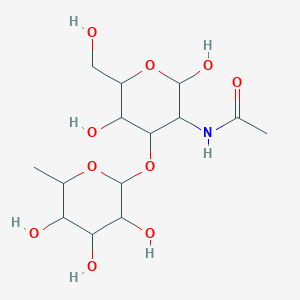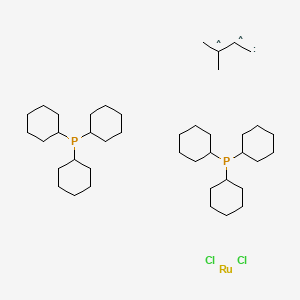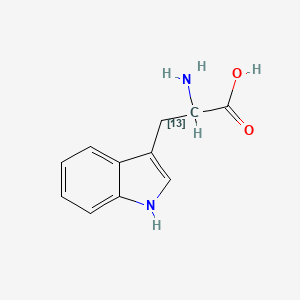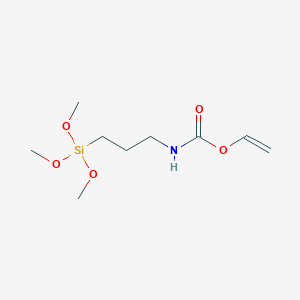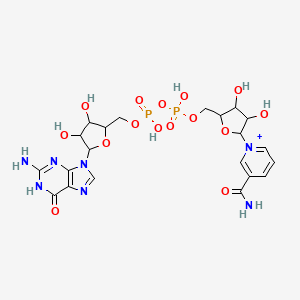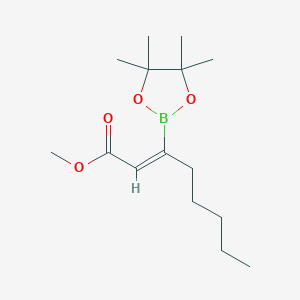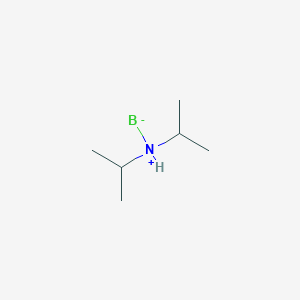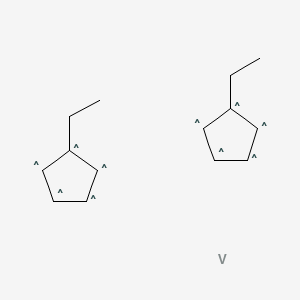
Bis(ethylcyclopentadienyl)vanadium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)vanadium(II) is an organometallic compound with the chemical formula C14H18V. It is a dark purple liquid that is known for its pyrophoric properties, meaning it can ignite spontaneously in air. This compound is part of the broader class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)vanadium(II) typically involves the reaction of vanadium(II) chloride with ethylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction is as follows:
VCl2+2Na(C7H9)→V(C7H9)2+2NaCl
Industrial Production Methods
While specific industrial production methods for bis(ethylcyclopentadienyl)vanadium(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent control of reaction conditions to ensure safety and product purity, given the compound’s pyrophoric nature.
Chemical Reactions Analysis
Types of Reactions
Bis(ethylcyclopentadienyl)vanadium(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to form vanadium(0) complexes.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using other cyclopentadienyl derivatives or phosphines.
Major Products
Oxidation: Vanadium(IV) or vanadium(V) complexes.
Reduction: Vanadium(0) complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Bis(ethylcyclopentadienyl)vanadium(II) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: While not widely used in medicine, its potential as a therapeutic agent is being investigated.
Industry: It is used in the production of advanced materials and as a precursor for other vanadium-containing compounds.
Mechanism of Action
The mechanism of action of bis(ethylcyclopentadienyl)vanadium(II) involves its ability to donate and accept electrons, making it a versatile catalyst. The vanadium center can undergo changes in oxidation state, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the metal center and influence its reactivity.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)vanadium(II): Similar structure but with cyclopentadienyl instead of ethylcyclopentadienyl ligands.
Bis(methylcyclopentadienyl)vanadium(II): Contains methylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)chromium(II): Similar structure but with chromium instead of vanadium.
Uniqueness
Bis(ethylcyclopentadienyl)vanadium(II) is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. This makes it distinct from other metallocenes and allows for specific applications in catalysis and material science.
Properties
CAS No. |
55940-04-0 |
|---|---|
Molecular Formula |
C14H18V |
Molecular Weight |
237.23 g/mol |
InChI |
InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI Key |
LKRMGNHUAYXLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


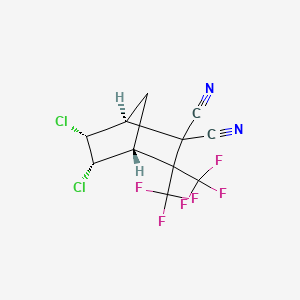

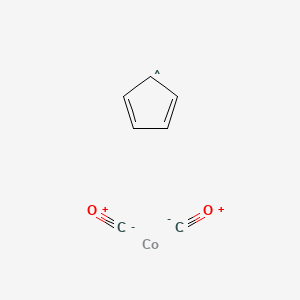
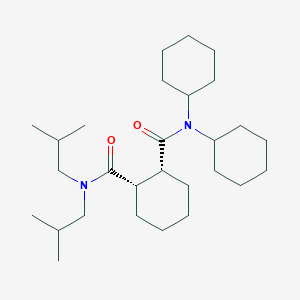
![(S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene](/img/structure/B15088912.png)
